2-Cyclohexylidenemalononitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54073. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclohexylidenepropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIASOWXJLMZNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C#N)C#N)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195875 | |

| Record name | Malononitrile, cyclohexylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4354-73-8 | |

| Record name | Cyclohexylidenemalononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4354-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malononitrile, cyclohexylidene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004354738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedinitrile, cyclohexylidene- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malononitrile, cyclohexylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyclohexylidenemalononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Cyclohexylidenemalononitrile: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and potential biological activities of 2-Cyclohexylidenemalononitrile. The information is curated for researchers and professionals in the fields of chemistry, pharmacology, and drug development, with a focus on delivering precise data and actionable experimental insights.

Chemical and Physical Properties

This compound, a member of the benzylidenemalononitrile (BMN) class of compounds, possesses a unique molecular structure that underpins its chemical reactivity and biological potential. A summary of its key quantitative properties is presented in Table 1 for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C₉H₁₀N₂ |

| Molecular Weight | 146.19 g/mol [1] |

| CAS Number | 4354-73-8[1] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 284.9 °C at 760 mmHg[2] |

| Melting Point | Not available |

| Density | Not available |

| InChI | InChI=1S/C9H10N2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5H2[1] |

| SMILES | C1CCC(=C(C#N)C#N)CC1 |

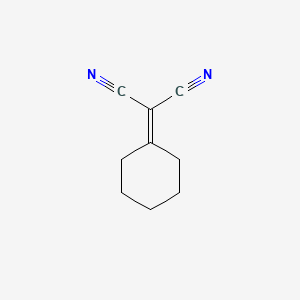

Chemical Structure

The structure of this compound features a cyclohexylidene ring double-bonded to a malononitrile group. This arrangement results in a planar system at the core, influencing its electronic properties and reactivity.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Cyclohexylidenemalononitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylidenemalononitrile is a nitrile compound featuring a cyclohexylidene group attached to a malononitrile framework. This molecule is of significant interest to researchers in organic synthesis and medicinal chemistry due to the reactive nature of the malononitrile moiety, which makes it a versatile building block for the synthesis of a variety of more complex molecules, including dyes and polymers.[1] Furthermore, the broader class of benzylidenemalononitriles has been identified as possessing interesting biological activities, including the ability to modulate key signaling pathways implicated in disease, making this compound a potential starting point for drug discovery efforts.

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological relevance based on the activities of structurally related compounds.

Chemical and Physical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below. It is important to note that there are some discrepancies in the reported experimental data for properties such as boiling and melting points.

Identifiers and General Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-cyclohexylidenepropanedinitrile | [2][3] |

| Synonyms | Cyclohexylidenemalononitrile, 2-Cyclohexylidenepropanedinitrile | [2][3] |

| CAS Number | 4354-73-8 | [2][3] |

| Molecular Formula | C₉H₁₀N₂ | [2][3] |

| Molecular Weight | 146.19 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid or solid | [4] |

| Solubility | Moderately soluble in organic solvents; limited solubility in water. | [1] |

Physical Properties

The available data for the key physical properties of this compound are presented below. The conflicting reports on some of these properties highlight the need for further experimental verification.

| Property | Value | Source(s) |

| Melting Point | Not available | [5] |

| Boiling Point | 284.9 °C at 760 mmHg | [6] |

| Density | 1.082 g/cm³ | |

| XLogP3-AA | 1.9 | [2] |

Spectral Data

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound. The key fragments observed are:

| m/z Value | Interpretation |

| 146 | Molecular Ion (M⁺) |

| 55 | Top Peak |

| 41 | 2nd Highest Peak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak assignments for this compound are not detailed in the available literature, spectra have been recorded.[2] For reference, the typical chemical shift ranges for related structures are provided.

-

¹H NMR: The protons on the cyclohexyl ring would be expected to appear in the aliphatic region (δ 1.5-3.0 ppm). The exact shifts and multiplicities would depend on their proximity to the double bond and their axial/equatorial positions.

-

¹³C NMR: The carbon atoms of the nitrile groups are expected in the δ 110-120 ppm region. The sp² hybridized carbons of the double bond would appear further downfield, and the sp³ hybridized carbons of the cyclohexyl ring would be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

FTIR spectra of this compound have been recorded.[2] Key expected vibrational frequencies include:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | ~2220-2260 (sharp, medium intensity) |

| C=C (Alkene) | ~1640-1680 |

| C-H (sp³ on ring) | ~2850-2960 |

Experimental Protocols

The primary method for the synthesis of this compound is the Knoevenagel condensation of cyclohexanone with malononitrile. Several variations of this protocol exist.

General Knoevenagel Condensation for Synthesis

This protocol is a generalized procedure based on common methodologies for Knoevenagel condensations.

Materials:

-

Cyclohexanone

-

Malononitrile

-

Basic catalyst (e.g., piperidine, ammonium acetate, or a solid-supported base)

-

Solvent (e.g., ethanol, toluene, or solvent-free)

-

Hydrochloric acid (1 N, for workup)

-

Sodium sulfate (anhydrous)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Silica gel for thin-layer chromatography (TLC)

Procedure:

-

To a round-bottom flask, add equimolar amounts of cyclohexanone and malononitrile.

-

Add the chosen solvent (if any) and a catalytic amount of the base.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, if the product precipitates, it can be collected by filtration and washed with cold water or a suitable solvent.

-

Alternatively, the reaction mixture can be worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is then washed with dilute acid (if a basic catalyst was used), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

Reactivity and Potential Biological Activity

The chemical reactivity of this compound is dominated by the electron-withdrawing nature of the two nitrile groups, which makes the β-carbon of the α,β-unsaturated system electrophilic and susceptible to nucleophilic attack.

Chemical Reactivity

The molecule can participate in a variety of chemical transformations, including:

-

Michael Addition: The electrophilic double bond can react with a wide range of nucleophiles.

-

Cycloaddition Reactions: The double bond can act as a dienophile in Diels-Alder reactions.

-

Reduction: The nitrile groups and the double bond can be reduced under various conditions.

Proposed Biological Activity and Signaling Pathway Interactions

While specific studies on the biological activity of this compound are limited, the broader class of benzylidenemalononitriles (BMNs) has been investigated for its effects on cellular signaling pathways. This information provides a strong basis for proposing the likely biological activities of the title compound.

Tyrosine Kinase Inhibition: BMNs are recognized as inhibitors of tyrosine kinases.[7] These enzymes play a critical role in cell signaling, and their dysregulation is implicated in various diseases, including cancer. Inhibition of tyrosine kinases can disrupt downstream signaling cascades that control cell proliferation, differentiation, and survival.

Activation of the Nrf2 Pathway and Heme Oxygenase-1 (HO-1) Induction: Several studies have shown that BMNs can activate the Nrf2 signaling pathway.[7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[8][9] The proposed mechanism involves the electrophilic nature of the BMNs, which allows them to react with cysteine residues on Keap1, the negative regulator of Nrf2. This modification of Keap1 leads to the release and nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of target genes like HMOX1, initiating their transcription. The induction of HO-1 has been shown to have anti-inflammatory, antioxidant, and anti-apoptotic effects.[9]

Safety and Handling

This compound is classified as a hazardous substance.[2] It is toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a reactive organic molecule with potential applications in both materials science and medicinal chemistry. Its synthesis is readily achieved through the Knoevenagel condensation. Based on the known biological activities of the broader class of benzylidenemalononitriles, it is plausible that this compound may act as a tyrosine kinase inhibitor and an activator of the Nrf2 signaling pathway, leading to the induction of the cytoprotective enzyme heme oxygenase-1. Further research is warranted to fully elucidate the specific physical, chemical, and biological properties of this compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. This compound | C9H10N2 | CID 20365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. minio.scielo.br [minio.scielo.br]

- 4. 2-CYCLOHEXYLIDENMALONONITRILE | 4354-73-8 [chemicalbook.com]

- 5. 2-CYCLOHEXYLIDENMALONONITRILE(4354-73-8) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Cyclohexylidene-malononitrile,4354-73-8-Amadis Chemical [amadischem.com]

- 7. researchgate.net [researchgate.net]

- 8. Induction of Heme Oxygenase I (HMOX1) by HPP-4382: A Novel Modulator of Bach1 Activity | PLOS One [journals.plos.org]

- 9. Frontiers | Naturally Derived Heme-Oxygenase 1 Inducers and Their Therapeutic Application to Immune-Mediated Diseases [frontiersin.org]

An In-depth Technical Guide to the Synthesis of 2-Cyclohexylidenemalononitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-cyclohexylidenemalononitrile, a valuable intermediate in the preparation of various heterocyclic compounds and pharmacologically active molecules. The core of this synthesis lies in the Knoevenagel condensation of cyclohexanone and malononitrile. This document details various catalytic systems, reaction conditions, and experimental protocols to assist researchers in optimizing this important transformation.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through a base-catalyzed Knoevenagel condensation. The reaction proceeds by the deprotonation of the active methylene group of malononitrile by a base, forming a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. The resulting intermediate subsequently undergoes dehydration to yield the final product, this compound.

Caption: Knoevenagel condensation of cyclohexanone and malononitrile.

Quantitative Data Summary

The yield and reaction time for the synthesis of this compound are highly dependent on the choice of catalyst, solvent, and reaction conditions. Below is a summary of reported data for this transformation and analogous reactions.

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 'HDT-F' | Dimethylformamide (DMF) | Not Specified | Not Specified | Not Specified | [1] |

| 'HDT-F' | Acetonitrile (MeCN) | Not Specified | Not Specified | Not Specified | [1] |

| Piperidine | Benzene | Not Specified | 1 hour | Not Specified | |

| Ammonium Acetate | Acetonitrile | 80 | Not Specified | Good to Excellent | [1] |

| NiCu@MWCNT | Water/Methanol (1:1) | 25 | 180 min | 53 ± 3 | [2] |

| Sodium Bicarbonate | Water | Room Temperature | 30 min | 50-100 | [3] |

| Sodium Acetate | Water | Room Temperature | 30 min | 50-100 | [3] |

| Potassium Carbonate | Water | Room Temperature | 30 min | 50-100 | [3] |

| None (Catalyst-Free) | Water/Glycerol (1:1) | Room Temperature | 24 hours | 99 | [4] |

Detailed Experimental Protocols

General Protocol using a Heterogeneous Catalyst ('HDT-F')

This protocol outlines a general procedure for the synthesis of this compound using a solid catalyst.[1]

Materials:

-

Cyclohexanone (1 mmol)

-

Malononitrile (1 mmol)

-

'HDT-F' catalyst (0.0035 g)

-

Dimethylformamide (DMF) or Acetonitrile (MeCN) (5 mL)

-

Water

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone (1 mmol) and malononitrile (1 mmol) in 5 mL of either DMF or MeCN.

-

Add 0.0035 g of the 'HDT-F' catalyst to the stirred solution.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the catalyst by filtration.

-

Wash the filtrate with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

The yield can be determined by Nuclear Magnetic Resonance (NMR) spectroscopy based on the amount of cyclohexanone consumed.[1]

Protocol using Piperidine as a Catalyst

This procedure utilizes the common base catalyst piperidine.

Materials:

-

Cyclohexanone (0.3 mol, 29.4 g)

-

Malononitrile (0.26 mol, 17.2 g)

-

Piperidine (0.5 mL)

-

Benzene

-

2% Hydrochloric Acid

-

Water

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a suitable reaction vessel, dissolve malononitrile (20 g, 0.26 mol) in cyclohexanone (30 g, 0.3 mol).

-

Add 0.5 mL of piperidine to the mixture.

-

Allow the mixture to stand for approximately 1 hour at room temperature.

-

Dissolve the reaction mixture in benzene.

-

Wash the benzene solution with 2% hydrochloric acid and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by distillation.

-

Purify the product by vacuum distillation, collecting the fraction at 85-90 °C at 0.7-1.0 mmHg.

Experimental Workflow and Signaling Pathways

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Caption: A generalized workflow for the synthesis of this compound.

The underlying chemical transformation is a classic example of a base-catalyzed condensation reaction, a fundamental process in organic synthesis.

Caption: The mechanistic pathway of the Knoevenagel condensation.

Characterization Data for this compound

-

IUPAC Name: 2-cyclohexylidenepropanedinitrile[5]

-

Molecular Formula: C₉H₁₀N₂[5]

-

Molecular Weight: 146.19 g/mol [5]

-

Appearance: Reported as a liquid

-

Boiling Point: 85-90 °C at 0.7-1.0 mmHg

-

Refractive Index (n²⁰D): 1.5098

Spectral Data:

-

IR (Neat): The infrared spectrum would be expected to show a strong absorption for the nitrile (C≡N) group around 2220 cm⁻¹ and a C=C stretching vibration.

-

¹H NMR: The proton NMR spectrum would show signals corresponding to the protons on the cyclohexyl ring.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the nitrile carbons, the olefinic carbons, and the carbons of the cyclohexyl ring.

This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to adapt and optimize the presented protocols based on their specific laboratory conditions and desired scale of reaction. The selection of an appropriate catalyst and solvent system is crucial for achieving high yields and purity.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 5. This compound | C9H10N2 | CID 20365 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Knoevenagel Condensation for the Synthesis of 2-Cyclohexylidenemalononitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Knoevenagel condensation for the synthesis of 2-Cyclohexylidenemalononitrile, a valuable intermediate in the development of various organic compounds. This document details the reaction mechanism, experimental protocols, and key quantitative data to facilitate its application in a laboratory setting.

Introduction to the Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition reaction of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] It is a modification of the aldol condensation and is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[2][3] The reaction is typically catalyzed by a weak base, such as an amine, which facilitates the deprotonation of the active methylene compound.[1]

For the synthesis of this compound, the reactants are cyclohexanone (the carbonyl compound) and malononitrile (the active methylene compound). The reaction proceeds via the formation of a carbanion from malononitrile, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. Subsequent dehydration of the intermediate aldol addition product yields the final α,β-unsaturated dinitrile.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via the Knoevenagel condensation follows a well-established mechanism. The general workflow for this synthesis involves the reaction of cyclohexanone and malononitrile in the presence of a catalyst, followed by workup and purification of the product.

Caption: Knoevenagel condensation mechanism for this compound synthesis.

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

While ketones are generally less reactive than aldehydes in Knoevenagel condensations, the reaction with cyclohexanone can be effectively carried out under various conditions.[4] Below are representative protocols adapted from literature on similar Knoevenagel condensations.

Protocol 1: Base-Catalyzed Condensation in an Organic Solvent

This protocol is a standard method for Knoevenagel condensations.

Materials:

-

Cyclohexanone

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclohexanone (1.0 eq) and malononitrile (1.0-1.2 eq) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and stir for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure this compound.

Protocol 2: Solvent-Free Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times, especially for less reactive ketones.[5][6]

Materials:

-

Cyclohexanone

-

Malononitrile

-

Ammonium acetate (catalyst)

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, mix cyclohexanone (1.0 eq), malononitrile (1.0-1.2 eq), and a catalytic amount of ammonium acetate (e.g., 0.1-0.2 eq).

-

Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 300 W) and temperature for a short duration (e.g., 2-10 minutes).[5]

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data

The following tables summarize quantitative data from various Knoevenagel condensation reactions, which can serve as a reference for optimizing the synthesis of this compound.

Table 1: Comparison of Catalysts and Conditions for Knoevenagel Condensation

| Carbonyl Compound | Active Methylene | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Benzaldehyde | Malononitrile | Ni(NO₃)₂·6H₂O (5 mol%) | Water | Room Temp. | 20 min | 98 | [7] |

| Aromatic Aldehydes | Malononitrile | Ammonium Acetate | None (Ultrasound) | Room Temp. | 5-7 min | High | [2] |

| Aromatic Ketones | Malononitrile | NH₄OAc | None (Microwave) | - | 2 min | 41-74 | [5] |

| Aromatic Aldehydes | Malononitrile | Sodium Bicarbonate | Water | Room Temp. | 30 min | 50-100 | [8] |

| Benzaldehyde | Malononitrile | Water/Glycerol (1:1) | Water/Glycerol | Room Temp. | 24 h | 99 | [7] |

Table 2: Characterization Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂ | [9] |

| Molecular Weight | 146.19 g/mol | [9] |

| Appearance | Solid | - |

| Melting Point | 83.5 °C (literature for a similar compound) | [10] |

| IR (KBr, cm⁻¹) | ~2220 (C≡N), ~1600 (C=C) | [9] |

| ¹H NMR (CDCl₃, δ ppm) | Expected signals for cyclohexylidene and methylene protons. | - |

| ¹³C NMR (CDCl₃, δ ppm) | Expected signals for cyano, olefinic, and aliphatic carbons. | - |

Potential Side Reactions

While the Knoevenagel condensation is generally a high-yielding reaction, some side reactions can occur, particularly with ketones.[5]

-

Self-condensation of the ketone: Under strongly basic conditions, cyclohexanone can undergo self-condensation. The use of a weak base as a catalyst minimizes this side reaction.[1]

-

Michael Addition: The product, being an α,β-unsaturated dinitrile, can potentially undergo a Michael addition with another equivalent of the malononitrile carbanion. This is more likely with a large excess of the active methylene compound.

-

Polymerization: Overheating or prolonged reaction times, especially under neat conditions, can sometimes lead to polymerization of the product.[11]

Conclusion

The Knoevenagel condensation is an efficient and versatile method for the synthesis of this compound from cyclohexanone and malononitrile. By carefully selecting the catalyst, solvent, and reaction conditions, high yields of the desired product can be achieved. This guide provides the necessary theoretical background and practical protocols to aid researchers in the successful synthesis and application of this important chemical intermediate.

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. bhu.ac.in [bhu.ac.in]

- 3. The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+ [pearson.com]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]

- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C9H10N2 | CID 20365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. reddit.com [reddit.com]

Spectroscopic Analysis of 2-Cyclohexylidenemalononitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Cyclohexylidenemalononitrile (C₉H₁₀N₂), a key organic compound with applications in chemical synthesis and materials science. This document details the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, outlines standardized experimental protocols for data acquisition, and presents a visual correlation between the molecular structure and its spectroscopic signatures.

Chemical Structure and Overview

This compound, also known by its IUPAC name 2-cyclohexylidenepropanedinitrile, is a molecule featuring a cyclohexylidene ring bonded to a malononitrile functional group. This structure contains a variety of proton and carbon environments, including sp² and sp³ hybridized carbons, which give rise to a characteristic set of signals in NMR and IR spectroscopy. The presence of the electron-withdrawing nitrile groups and the carbon-carbon double bond significantly influences the electronic environment of the molecule and, consequently, its spectroscopic properties.

Diagram of Molecular Structure

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These values are based on established principles of spectroscopy and data from analogous compounds. For experimentally verified, high-resolution data, please refer to specialized databases such as SpectraBase®.

¹H NMR Data

The proton NMR spectrum is anticipated to show signals corresponding to the protons on the cyclohexylidene ring. The protons on the carbons adjacent to the double bond (allylic protons) are expected to be deshielded and appear at a higher chemical shift compared to the other ring protons.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Allylic Protons (C2-H, C6-H) | 2.6 - 2.9 | Multiplet | 4H |

| Aliphatic Protons (C3-H, C5-H) | 1.7 - 2.0 | Multiplet | 4H |

| Aliphatic Protons (C4-H) | 1.6 - 1.8 | Multiplet | 2H |

¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Key signals will correspond to the quaternary carbons of the double bond and the nitrile groups, as well as the sp³ carbons of the cyclohexane ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C =C(CN)₂ | 175 - 185 |

| C=C (CN)₂ | 85 - 95 |

| -C ≡N | 112 - 118 |

| Allylic Carbons (C2, C6) | 30 - 40 |

| Aliphatic Carbons (C3, C5) | 26 - 30 |

| Aliphatic Carbon (C4) | 25 - 28 |

Infrared (IR) Data

The IR spectrum is dominated by a strong, sharp absorption band characteristic of the nitrile functional group. Other notable absorptions include those from the C=C double bond and the C-H bonds of the cyclohexane ring.

Table 3: Predicted IR Spectroscopic Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C≡N Stretch | 2220 - 2240 | Strong, Sharp |

| C=C Stretch | 1630 - 1650 | Medium |

| sp³ C-H Stretch | 2850 - 2960 | Medium to Strong |

| sp² C-H Stretch | ~3030 | Medium |

Experimental Protocols

The following sections describe standardized procedures for obtaining high-quality NMR and IR spectra of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal reference standard (δ = 0.00 ppm).

¹H NMR Spectroscopy: A standard one-dimensional proton spectrum is acquired on a 400 MHz or higher field spectrometer. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A total of 16 to 64 scans are typically averaged to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C spectrum is acquired on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is required. A relaxation delay of 2-5 seconds is used to ensure quantitative observation of all carbon signals, including quaternary carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is commonly employed. A small amount of the powdered sample is placed onto the ATR crystal (typically diamond), and firm contact is ensured using a pressure clamp.

Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer. A background spectrum of the clean, empty ATR crystal is acquired first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

Logical Framework for Spectral Analysis

The structural elucidation of this compound relies on the complementary information provided by different spectroscopic techniques. The logical workflow for this analysis is depicted below.

Caption: Logical workflow for the spectroscopic confirmation of this compound.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided data and protocols are intended to aid researchers in the identification and analysis of this compound in various scientific and developmental contexts.

Molecular formula and weight of 2-Cyclohexylidenemalononitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Cyclohexylidenemalononitrile, a nitrile compound with potential applications in various fields of chemical and pharmaceutical research. The document details its fundamental chemical properties, a standard synthesis protocol, and discusses its potential biological significance in the context of related malononitrile derivatives.

Core Compound Data

This compound is an organic compound featuring a cyclohexylidene group attached to a malononitrile moiety.

-

IUPAC Name: 2-cyclohexylidenepropanedinitrile[3]

-

Synonyms: Cyclohexylidenemalononitrile, Cyclohexylidene-malononitril, 2-Cyclohexylidenepropanedinitrile[1][3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Data availability is limited for some properties.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂ | [1][2][3] |

| Molecular Weight | 146.19 g/mol | [1][2][3] |

| Boiling Point | 284.9°C at 760 mmHg | [4] |

| XLogP3-AA | 1.9 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

Synthesis Protocol: Knoevenagel Condensation

This compound is typically synthesized via a Knoevenagel condensation reaction between cyclohexanone and malononitrile.[1] This reaction involves the base-catalyzed condensation of an active methylene compound (malononitrile) with a carbonyl compound (cyclohexanone).

Experimental Protocol:

Materials:

-

Cyclohexanone

-

Malononitrile

-

Solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN))

-

Catalyst (e.g., 'HDT-F' as described in source, or a basic catalyst like piperidine or sodium acetate)[1][5][6]

-

Sodium Sulfate (for drying)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Under stirring, dissolve 1 mmol of cyclohexanone and 1 mmol of malononitrile in 5 ml of a suitable solvent (DMF or MeCN).[1]

-

Add a catalytic amount of a suitable base. For example, 0.0035 g of 'HDT-F' catalyst can be used.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

-

Upon completion of the reaction, remove the catalyst by filtration.[1]

-

Wash the filtrate with water.

-

Dry the organic phase with sodium sulfate and concentrate it under reduced pressure to obtain the crude product.[1]

-

The final product can be further purified, for example, by recrystallization. The yield and purity are typically determined by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Potential Applications and Biological Activity

While specific biological data for this compound is not extensively documented in the reviewed literature, the broader class of malononitrile derivatives is of significant interest in drug discovery and medicinal chemistry.

Malononitrile and its derivatives are recognized as versatile building blocks in organic synthesis.[7] The active methylene group is a key feature that allows for participation in various chemical transformations, most notably the Knoevenagel condensation.[7]

Derivatives of malononitrile have been reported to exhibit a wide spectrum of biological activities, including:

-

Anticancer Activity: Several derivatives, particularly benzylidenemalononitriles, have been investigated as potential antineoplastic agents.[7][8] They can act as inhibitors of key cellular targets like epidermal growth factor receptor (EGFR) tyrosine kinase.[8]

-

Antimicrobial Properties: Various malononitrile derivatives have demonstrated significant antibacterial and antifungal activities.[7]

-

Anti-inflammatory and Antioxidant Effects: Some compounds within this class have also been identified as having anti-inflammatory and antioxidant properties.[7]

The nitrile pharmacophore is present in over 30 prescribed pharmaceuticals, highlighting its biocompatibility and utility in drug design.[9] It can participate in key binding interactions with protein targets and is generally robust and not readily metabolized.[9] Given these precedents, this compound serves as a valuable scaffold for the synthesis of novel compounds that could be screened for a range of biological activities, particularly in oncology and infectious disease research.

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the general workflow for the synthesis of this compound via Knoevenagel condensation.

Caption: Workflow for the synthesis of this compound.

References

- 1. 2-CYCLOHEXYLIDENMALONONITRILE | 4354-73-8 [chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | C9H10N2 | CID 20365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Cyclohexylidene-malononitrile,4354-73-8-Amadis Chemical [amadischem.com]

- 5. 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)malononitrile synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclohexylidenemalononitrile (CAS 4354-73-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and suppliers of Cyclohexylidenemalononitrile (CAS 4354-73-8). This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

Cyclohexylidenemalononitrile is a nitrile compound featuring a cyclohexylidene group attached to a malononitrile moiety.[1] It is typically a colorless to pale yellow solid.[1] The presence of the electron-withdrawing nitrile groups makes the molecule reactive and a subject of interest in organic synthesis and materials science.[1]

Table 1: Physicochemical Properties of Cyclohexylidenemalononitrile

| Property | Value | Reference |

| CAS Number | 4354-73-8 | [1] |

| Molecular Formula | C₉H₁₀N₂ | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| Melting Point | 173.5-174.5 °C | |

| Boiling Point | 147 °C @ 15 Torr | |

| Density | 1.0183 g/cm³ @ 25 °C | |

| Appearance | Colorless to pale yellow solid | [1] |

| Solubility | Moderately soluble in organic solvents | [1] |

| InChI Key | LFIASOWXJLMZNB-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1CCC(=C(C#N)C#N)CC1 |

Synthesis

Cyclohexylidenemalononitrile is commonly synthesized via the Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an active methylene compound (malononitrile) with a carbonyl compound (cyclohexanone).[2]

Experimental Protocol: Knoevenagel Condensation for the Synthesis of Cyclohexylidenemalononitrile

This protocol is a generalized procedure based on established methods for Knoevenagel condensation.[2][3]

Materials:

-

Cyclohexanone

-

Malononitrile

-

Weak base catalyst (e.g., piperidine, ammonium acetate)

-

Solvent (e.g., ethanol, water-glycerol mixture)

-

Round-bottomed flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Thin Layer Chromatography (TLC) plate and developing chamber

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol, hexane-ethyl acetate mixture)

Procedure:

-

In a round-bottomed flask, dissolve cyclohexanone (1 equivalent) and malononitrile (1.05 equivalents) in a suitable solvent. A 1:1 mixture of water and glycerol can be an environmentally friendly option.[3]

-

Add a catalytic amount of a weak base (e.g., a few drops of piperidine or a pinch of ammonium acetate).[2]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.[2] For less reactive substrates, gentle heating under reflux may be necessary.

-

Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

If a precipitate forms, collect the crude product by filtration. If no precipitate forms, the product may be extracted with a suitable organic solvent.

-

Wash the crude product with cold water or a suitable solvent to remove any remaining reactants and catalyst.

-

Purify the crude product by recrystallization from an appropriate solvent to obtain pure Cyclohexylidenemalononitrile.

Logical Workflow for Synthesis:

Potential Biological Activity and Applications in Drug Development

While specific biological studies on Cyclohexylidenemalononitrile are limited, the broader class of malononitrile derivatives has shown a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4]

Structurally related benzylidenemalononitrile compounds have been identified as activators of the Keap1/Nrf2 signaling pathway.[5] The Nrf2 pathway is a critical regulator of cellular antioxidant responses and is a promising target for therapeutic intervention in diseases associated with oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and cancer.

Proposed Mechanism of Action: Nrf2 Pathway Activation

It is hypothesized that Cyclohexylidenemalononitrile, due to its electrophilic nature, may react with cysteine residues on the Keap1 protein. This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Experimental Protocol: Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)

This protocol describes a common method to assess the activation of the Nrf2 pathway by a test compound.[6]

Materials:

-

Hepatoma (HepG2) cells or other suitable cell line

-

Cell culture medium and supplements

-

ARE-luciferase reporter plasmid and transfection reagent

-

Cyclohexylidenemalononitrile (test compound)

-

Positive control (e.g., sulforaphane)

-

Luciferase assay reagent

-

Luminometer

-

96-well cell culture plates

Procedure:

-

Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

-

Transfect the cells with the ARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of Cyclohexylidenemalononitrile or the positive control. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit's protocol.

-

Normalize the luciferase activity to the total protein concentration or a co-transfected control plasmid (e.g., Renilla luciferase).

-

Calculate the fold induction of ARE-luciferase activity relative to the vehicle-treated cells.

Experimental Workflow for Nrf2 Activation Assay:

Safety and Handling

Cyclohexylidenemalononitrile is classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled. It also causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Suppliers

Cyclohexylidenemalononitrile is available from various chemical suppliers. It is important to request and review the Safety Data Sheet (SDS) from the supplier before handling the compound.

Table 2: Representative Suppliers of Cyclohexylidenemalononitrile

| Supplier | Location |

| Sigma-Aldrich | Global |

| CymitQuimica | Spain |

| ChemicalBook | Global |

| Ambeed | USA |

| BOC Sciences | USA |

This list is not exhaustive, and availability may vary by region.

Conclusion

Cyclohexylidenemalononitrile (CAS 4354-73-8) is a reactive organic compound with potential for applications in various fields, including drug discovery. While direct biological data is currently limited, its structural similarity to known Nrf2 activators suggests it may be a valuable tool for studying cellular antioxidant pathways and a starting point for the development of novel therapeutics targeting oxidative stress-related diseases. The provided synthesis and assay protocols offer a foundation for researchers to further investigate the properties and potential applications of this compound.

References

- 1. 2-Cyclohexylidenemalononitrile | C9H10N2 | CID 20365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bhu.ac.in [bhu.ac.in]

- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Multifaceted Biological Activities of Malononitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Malononitrile, a seemingly simple organic compound, serves as a versatile scaffold for the synthesis of a diverse array of derivatives exhibiting a broad spectrum of biological activities. The presence of a highly reactive methylene group flanked by two electron-withdrawing nitrile groups makes it a valuable building block in medicinal chemistry. This technical guide provides an in-depth exploration of the significant biological activities of malononitrile derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. This document is intended to be a comprehensive resource, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing complex biological pathways and workflows.

Anticancer Activity

Malononitrile derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected malononitrile derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thienopyrimidine Derivative 52 | T47D (Breast Cancer) | 6.9 ± 0.04 | [1] |

| MDA-MB-231 (Breast Cancer) | 10 ± 0.04 | [1] | |

| β-nitrostyrene derivative, CYT-Rx20 | MCF-7 (Breast Cancer) | 0.81 ± 0.04 (µg/mL) | [2] |

| MDA-MB-231 (Breast Cancer) | 1.82 ± 0.05 (µg/mL) | [2] | |

| ZR75-1 (Breast Cancer) | 1.12 ± 0.06 (µg/mL) | [2] | |

| Pyridazine Derivative 34 | MDA-MB-231 (Breast Cancer) | 0.99 ± 0.03 | [1] |

| T-47D (Breast Cancer) | 0.43 ± 0.01 | [1] | |

| Triazine Derivative 97 | MCF-7 (Breast Cancer) | 0.77 ± 0.01 | [1] |

| Triazine Derivative 98 | MCF-7 (Breast Cancer) | 0.1 ± 0.01 | [1] |

| Triazine Derivative 99 | MDA-MB-231 (Breast Cancer) | 6.49 ± 0.04 | [1] |

| 2-phenylacrylonitrile derivative 1g2a | HCT116 (Colon Cancer) | 0.0059 | [3] |

| BEL-7402 (Hepatocellular Carcinoma) | 0.0078 | [3] | |

| Juglone | LLC (Lewis Lung Cancer) | 10.78 | [4] |

| A549 (Lung Cancer) | 9.47 | [4] | |

| Fluorinated aminophenylhydrazine 6 | A549 (Lung Cancer) | 0.64 | [5] |

| Cucurbitacin-Inspired Estrone Analogs | |||

| MMA 294 | HCT 116 (Colon Cancer) | 4.29 | [6] |

| MMA 321 | HCT 116 (Colon Cancer) | 6.17 | [6] |

| MMA 320 | HCT 116 (Colon Cancer) | 3.14 | [6] |

| Flavanone/Chromanone Derivatives | |||

| Compound 1 | Colon Cancer Cell Lines | ~8–30 | [7] |

| Compound 3 | Colon Cancer Cell Lines | ~8–30 | [7] |

| Compound 5 | Colon Cancer Cell Lines | ~8–30 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the malononitrile derivative and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Activity

Several malononitrile derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. These compounds often exert their antimicrobial effects by disrupting essential cellular processes in microorganisms.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various malononitrile derivatives against selected microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| (2-(2-(2-nitrophenyl) diazinyl) malononitrile) | |||

| 1 mg/mL concentration | MRSA (SA121) | 19.5 | [8] |

| Escherichia coli (EC49) | 39.0 | [8] | |

| 5 mg/mL concentration | MRSA (SA121) | 4.89 | [8] |

| Escherichia coli (EC49) | 9.78 | [8] | |

| 10 mg/mL concentration | MRSA (SA121) | 0.97 | [8] |

| Escherichia coli (EC49) | 0.97 | [8] | |

| Mandelonitrile Derivatives | |||

| 2b | Pseudomonas aeruginosa | 125 | [9][10][11] |

| Candida albicans | 125 | [9][10][11] | |

| 2c | Candida albicans | 125 | [9][10][11] |

| 2d | Pseudomonas aeruginosa | 125 | [9][10][11] |

| Candida albicans | 125 | [9][10][11] | |

| 2e | Pseudomonas aeruginosa | 125 | [9][10][11] |

| Candida albicans | 125 | [9][10][11] | |

| 2f | Pseudomonas aeruginosa | 125 | [9][10][11] |

| Candida albicans | 125 | [9][10][11] | |

| Malonamide Derivatives | |||

| 17, 20, 21, 22 | Staphylococcus aureus NCTC8325 | > 8 | [12] |

| 26 | Staphylococcus aureus NCTC8325 | 0.5 | [12] |

| MRSA ATCC33592 | 0.5 | [12] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

Principle: This method determines the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.

Procedure:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the malononitrile derivative and make serial two-fold dilutions in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

Malononitrile derivatives have shown potential as anti-inflammatory agents. Their activity is often evaluated in vivo using models of acute inflammation.

Quantitative Anti-inflammatory Data

The following table summarizes the in vivo anti-inflammatory activity of a pyrazoline derivative in the carrageenan-induced paw edema model.

| Compound | Time (h) | % Inhibition of Paw Edema | Reference |

| Pyrazoline derivative 6i | 5 | 42.41 | [13] |

| N-acyl hydrazone derivative 4c | 2 | 35.9 | [14] |

| 4 | 52.8 | [14] | |

| Azabicyclononane derivative-ABN-5d (mg/kg) | Reduction in paw weight (g) | ||

| 2.5 | - | 0.11 ± 0.066 | [15] |

| 0.5 | - | 0.18 ± 0.058 | [15] |

| 1.0 | - | 0.25 ± 0.05 | [15] |

| 1,3,5-triazine derivatives (200 mg/kg) | 4 | ||

| Compound 1 | 96.31 | [16] | |

| Compound 2 | 72.08 | [16] | |

| Compound 3 | 99.69 | [16] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: Carrageenan, when injected into the paw of a rodent, induces a biphasic inflammatory response characterized by edema. The reduction in paw volume by a test compound indicates its anti-inflammatory activity.

Procedure:

-

Animal Grouping: Divide the animals (e.g., Wistar rats) into control and treatment groups.

-

Compound Administration: Administer the malononitrile derivative or a standard anti-inflammatory drug (e.g., indomethacin) to the treatment groups, typically 30-60 minutes before carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

Enzyme Inhibition

The electrophilic nature of the malononitrile moiety makes its derivatives potential inhibitors of various enzymes, particularly those with nucleophilic residues in their active sites. This has led to their investigation as inhibitors of protein kinases and other enzymes implicated in disease.

Quantitative Enzyme Inhibition Data

The following table presents the inhibitory activity of selected malononitrile derivatives against specific enzymes, with data presented as Ki (inhibition constant) or IC50 values.

| Compound/Derivative | Enzyme | Ki (µM) | IC50 (µM) | Reference |

| Malononitrile Derivatives | Glucose 6-phosphate dehydrogenase (G6PD) | 4.24 ± 0.46 - 69.63 ± 7.75 | [17] | |

| 6-phosphogluconate dehydrogenase (6PGD) | 1.91 ± 0.12 - 95.07 ± 11.08 | [17] | ||

| Tyrphostin 23 dimer (P3) | Src (protein tyrosine kinase) | 6 | [18] | |

| Csk (protein tyrosine kinase) | 35 - 300 | [18] | ||

| EGF-receptor (protein tyrosine kinase) | 35 - 300 | [18] | ||

| FGF-receptor (protein tyrosine kinase) | 35 - 300 | [18] | ||

| HT-29 colon adenocarcinoma cells | ~10 | [18] |

Signaling Pathways Modulated by Malononitrile Derivatives

The biological effects of malononitrile derivatives are often mediated by their interaction with and modulation of key intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival.[19] Its aberrant activation is implicated in various diseases, including cancer and chronic inflammatory disorders. Some malononitrile derivatives have been shown to inhibit NF-κB signaling.

Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of cytoprotective genes. Some malononitrile derivatives have been identified as activators of this pathway, which may contribute to their protective effects against oxidative stress.

References

- 1. mdpi.com [mdpi.com]

- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deacetylated Sialic Acid Sensitizes Lung and Colon Cancers to Novel Cucurbitacin-Inspired Estrone Epidermal Growth Factor Receptor (EGFR) Inhibitor Analogs [mdpi.com]

- 7. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer [mdpi.com]

- 8. Biological Evaluation of (2-(2-(2-Nitrophenyl) Diazinyl) Malononitrile): Focus on Antibacterial Activity | African Journal of Advanced Pure and Applied Sciences [aaasjournals.com]

- 9. mjpas.uomustansiriyah.edu.iq [mjpas.uomustansiriyah.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. mjpas.uomustansiriyah.edu.iq [mjpas.uomustansiriyah.edu.iq]

- 12. Design and Synthesis of Malonamide Derivatives as Antibiotics against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pnrjournal.com [pnrjournal.com]

- 16. mdpi.com [mdpi.com]

- 17. In vitro inhibition potency of malononitrile derivatives on the activity of two pentose phosphate pathway enzymes: accompanied by molecular docking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A tyrphostin-derived inhibitor of protein tyrosine kinases: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

The Versatility of 2-Cyclohexylidenemalononitrile in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylidenemalononitrile, a versatile and highly reactive organic compound, has emerged as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, characterized by an activated double bond and two nitrile groups, render it susceptible to a variety of chemical transformations. This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a focus on its role in the construction of valuable carbo- and heterocyclic scaffolds. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering insights into the synthetic potential of this remarkable molecule.

Core Reactions and Applications

This compound is primarily synthesized via the Knoevenagel condensation of cyclohexanone and malononitrile. This α,β-unsaturated nitrile is a valuable precursor in a multitude of reactions, including Michael additions, cycloadditions, and multicomponent reactions, leading to the formation of highly substituted pyridines, pyrans, and thiophenes, among other heterocyclic systems.[1][2][3]

Knoevenagel Condensation: Synthesis of this compound

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[4] The synthesis of this compound is a classic example of this reaction, involving the condensation of cyclohexanone with malononitrile, typically in the presence of a basic catalyst.[5][6][7]

Reaction Scheme:

Caption: Knoevenagel condensation for the synthesis of this compound.

Quantitative Data for Knoevenagel Condensation:

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| β-alanine | Benzene (reflux) | 80 | 16 h | Moderate | [6] |

| NH₄OAc | Benzene (reflux) | 80 | 12 h | Moderate | [6] |

| Ammonium Acetate | Solvent-free (sonication) | Room Temp | 5-7 min | Excellent | [7] |

| K₂CO₃ | Water | Room Temp | - | 53-100 | [5] |

| NaHCO₃ | Water | Room Temp | - | 59-81 | [5] |

Experimental Protocol: Synthesis of this compound

A mixture of cyclohexanone (10 mmol), malononitrile (10 mmol), and a catalytic amount of ammonium acetate (1 mmol) is subjected to ultrasonication at room temperature for 5-7 minutes.[7] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solidified product is washed with water and recrystallized from an appropriate solvent (e.g., ethanol/water) to afford pure this compound.

Multicomponent Reactions for the Synthesis of 2-Amino-4H-Pyrans

This compound is an excellent substrate for multicomponent reactions (MCRs), particularly for the synthesis of 2-amino-4H-pyran derivatives.[1][2][8][9] These reactions typically involve the condensation of an aldehyde, malononitrile (or a derivative like this compound), and a C-H acidic component such as dimedone or ethyl acetoacetate.[10][11][12][13]

Reaction Workflow:

Caption: A typical experimental workflow for the synthesis of 2-amino-4H-pyrans.

Quantitative Data for 2-Amino-4H-Pyran Synthesis:

| Aldehyde | C-H Acid | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Aromatic Aldehydes | Dimedone | K₂CO₃ | Ethanol | Reflux, 5-60 min | 75-95 | [8][9] |

| Aromatic Aldehydes | Ethyl Acetoacetate | Ionic Liquid | - | - | High | [1] |

| Aromatic Aldehydes | Dimedone | MgFe₂O₄ | Ethanol | Sonication, 65°C | Good | [2] |

| Aromatic Aldehydes | 1,3-Dimethyl Barbituric Acid | L-Proline nitrate | Solvent-free | Sonication, RT | High | [2] |

Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

A mixture of 4-chlorobenzaldehyde (1 mmol), this compound (1 mmol), dimedone (1 mmol), and K₂CO₃ (0.05 mmol) in ethanol (10 mL) is refluxed for 15 minutes.[8][9] After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The resulting precipitate is filtered, washed with n-hexane, and dried to afford the desired product in high purity.

Synthesis of Substituted Pyridines

This compound serves as a precursor for the synthesis of highly substituted pyridines. The reaction often proceeds through a Dimroth rearrangement mechanism, where an initially formed cyclic amidine rearranges to the more stable amino-pyridine.[14]

Reaction Scheme:

Caption: General scheme for the synthesis of pyridines from this compound.

Quantitative Data for Pyridine Synthesis:

| Enamine Substrate | Primary Amine | Conditions | Yield (%) | Reference |

| Various Enamines | Benzylamine | Room Temp, Stirring | 70-99 | [14] |

| Various Enamines | Propylamine | Room Temp, Stirring | - | [14] |

Experimental Protocol: General Procedure for the Synthesis of Multi-Substituted Pyridines

1 mmol of the enamine derived from this compound is dissolved in 2 mL of a primary amine (e.g., benzylamine) at room temperature.[14] The reaction is stirred vigorously until the starting enamine is consumed (monitored by TLC). The reaction mixture is then concentrated under reduced pressure, and the product is purified by column chromatography.

Gewald Reaction for Thiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a straightforward route to 2-aminothiophenes.[15][16][17][18][19] While direct examples with this compound are less common in the literature, its precursor, cyclohexanone, is frequently used with malononitrile and elemental sulfur in the presence of a base.[18]

Reaction Mechanism:

Caption: The key steps involved in the Gewald reaction.

Experimental Protocol: Microwave-Assisted Gewald Reaction

A mixture of cyclohexanone (1 mmol), malononitrile (1 mmol), elemental sulfur (1.2 mmol), and a catalyst such as KF-alumina is irradiated in a microwave reactor.[18] The reaction is typically completed within a few minutes, yielding the corresponding 2-aminothiophene derivative. The product can be purified by recrystallization.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to participate in a wide range of chemical transformations, including Knoevenagel condensations, multicomponent reactions, and potentially Gewald reactions, provides access to a rich diversity of heterocyclic compounds. The experimental protocols and quantitative data summarized in this guide highlight the efficiency and utility of this reagent. For researchers and professionals in drug discovery and development, this compound offers a powerful tool for the construction of novel molecular scaffolds with potential biological activity. Further exploration of its reactivity is likely to uncover even more innovative applications in the future.

References

- 1. sciforum.net [sciforum.net]

- 2. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. bhu.ac.in [bhu.ac.in]

- 8. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gewald reaction - Wikipedia [en.wikipedia.org]

- 16. Gewald Reaction [organic-chemistry.org]

- 17. quod.lib.umich.edu [quod.lib.umich.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Reactivity of the malononitrile functional group in 2-Cyclohexylidenemalononitrile

An In-Depth Technical Guide to the Reactivity of the Malononitrile Functional Group in 2-Cyclohexylidenemalononitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile organic compound characterized by a cyclohexylidene ring attached to a malononitrile group. The molecule's reactivity is dominated by the electron-withdrawing nature of the two nitrile (-C≡N) groups, which profoundly influences the adjacent carbon-carbon double bond. This activation renders the molecule an excellent Michael acceptor and a valuable precursor for various addition and cycloaddition reactions. This guide provides a comprehensive overview of the synthesis, core reactivity, and synthetic applications of this compound, supported by experimental protocols, quantitative data, and mechanistic diagrams.

Core Reactivity and Molecular Structure

This compound (Molecular Formula: C₉H₁₀N₂) is a derivative of malononitrile, a compound known for its active methylene group.[1][2] In this molecule, the methylene bridge is replaced by a cyclohexylidene moiety. The key to its reactivity lies in the strong electron-withdrawing effect of the twin nitrile groups. This effect polarizes the C=C double bond, creating a significant partial positive charge (δ+) on the β-carbon of the cyclohexyl ring, making it highly susceptible to nucleophilic attack. This electronic feature defines its role as a potent Michael acceptor in conjugate addition reactions.[3][4][5][6]

Key Reactive Features:

-

Electron-Deficient Alkene: The C=C double bond is activated, readily participating in conjugate additions.

-

Nitrile Groups: Can undergo hydrolysis or other transformations under specific conditions.

-

Allylic Protons: The protons on the carbons adjacent to the double bond can be involved in certain reactions.

Synthesis via Knoevenagel Condensation

The primary and most efficient method for synthesizing this compound is the Knoevenagel condensation.[7][8] This reaction involves the nucleophilic addition of an active methylene compound (malononitrile) to a carbonyl group (cyclohexanone), followed by a dehydration reaction to yield the final product.[7]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following general procedure is adapted from established methods for Knoevenagel condensation.[9]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone (1 mmol) and malononitrile (1 mmol) in 5 mL of a suitable solvent such as dimethylformamide (DMF) or acetonitrile (MeCN).

-

Catalyst Addition: Add a catalytic amount of a suitable base or catalyst (e.g., 0.0035 g of 'HDT-F' catalyst).

-

Reaction: Stir the mixture at room temperature or with gentle heating as required.

-

Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, remove the catalyst by filtration. Wash the filtrate with water.

-

Isolation: Dry the organic layer with a drying agent like sodium sulfate and concentrate the solution under reduced pressure to obtain the crude product.

-

Purification: The final product can be further purified by column chromatography or recrystallization if necessary. The yield is typically determined by Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

Quantitative Data: Knoevenagel Condensation

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature | Time | Yield (%) | Reference |

| Benzaldehyde | Malononitrile | Water:Glycerol (1:1) | Room Temp. | 24 h | 99 | [10] |

| 4-Cl Benzaldehyde | Malononitrile | Water:Glycerol (1:1) | Room Temp. | 24 h | 99 | [10] |

Note: While these examples use benzaldehyde, the conditions are illustrative of the high yields achievable in Knoevenagel condensations with malononitrile under green conditions.

Key Reactions of the Malononitrile Group

Michael (Conjugate) Addition

The most significant reaction involving this compound is the Michael addition, a 1,4-conjugate addition of a nucleophile.[3][4][6] The nucleophile, known as the Michael donor, adds to the electron-poor β-carbon of the cyclohexylidene ring.[6] A wide variety of soft nucleophiles, particularly those with resonance-stabilized carbanions, are effective Michael donors.[5]

Common Michael Donors:

-

Malonates and other dicarbonyl compounds

-

β-Ketoesters and β-cyanoesters

-

Enolates

-

Amines and enamines

-

Thiols

Caption: Generalized pathway for the Michael addition reaction.

Cycloaddition Reactions

The activated double bond of this compound can also participate in cycloaddition reactions, which are powerful methods for forming cyclic compounds.[11][12] These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct with a net reduction in bond multiplicity.[11]

-

[4+2] Cycloaddition (Diels-Alder Type): this compound acts as the dienophile (the 2π-electron component), reacting with a conjugated diene (the 4π-electron component) to form a six-membered ring.

-

[2+2] Cycloaddition: Under photochemical conditions, this compound can undergo [2+2] cycloaddition with another alkene to form a cyclobutane ring.[13] Thermal [2+2] cycloadditions are also possible with specific partners like ketenes.[12]

Caption: Logical relationship in a [4+2] cycloaddition reaction.

Applications in Drug Development and Organic Synthesis